molecular formula C21H14O3 B12897950 5-Hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde CAS No. 917867-68-6

5-Hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde

Cat. No.: B12897950
CAS No.: 917867-68-6
M. Wt: 314.3 g/mol
InChI Key: HAWWNWBKOJPAEQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-hydroxyacetophenone and benzaldehyde derivatives, the compound can be synthesized through a series of condensation and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: 5-Hydroxy-2,3-diphenylbenzofuran-4-carboxylic acid.

    Reduction: 5-Hydroxy-2,3-diphenylbenzofuran-4-methanol.

    Substitution: Various ethers or esters depending on the substituents used.

Scientific Research Applications

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylbenzofuran: Lacks the hydroxyl and aldehyde groups, resulting in different chemical properties and biological activities.

    5-Hydroxy-2,3-diphenylbenzofuran:

    4-Formyl-2,3-diphenylbenzofuran: Similar structure but lacks the hydroxyl group, influencing its chemical behavior and biological effects.

Uniqueness

5-Hydroxy-2,3-diphenylbenzofuran-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups. This combination enhances its reactivity and allows for a broader range of chemical modifications and biological interactions, making it a valuable compound in various fields of research.

Biological Activity

5-Hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C19_{19}H15_{15}O3_3
  • CAS Number : 917867-68-6
  • Molecular Weight : 295.32 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and K562 (chronic myeloid leukemia). The results showed that the compound effectively inhibited cell proliferation with IC50_{50} values ranging from 10 to 25 µM, demonstrating its potential as a chemotherapeutic agent .

Cell LineIC50_{50} (µM)
A54912
HeLa15
K56220

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways involved in cell proliferation .

Key Mechanisms:

  • Caspase Activation : The compound significantly increases caspase-3 activation, leading to programmed cell death.
  • Inhibition of Kinases : It inhibits serine-threonine kinases involved in cancer cell growth and survival.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Study on Anticancer Activity

A comprehensive study by Abdelfatah et al. highlighted the efficacy of benzofuran derivatives, including this compound, against lung adenocarcinoma cells (A549). The study utilized both in vitro and in vivo models, demonstrating a reduction in tumor growth without significant toxicity to normal cells .

Comparative Analysis with Other Benzofuran Derivatives

Comparative studies have shown that this compound exhibits superior antiproliferative activity compared to structurally similar benzofuran derivatives. For instance, derivatives with halogen substitutions at specific positions displayed enhanced cytotoxicity due to increased hydrophobic interactions with cellular targets .

Properties

CAS No.

917867-68-6

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

5-hydroxy-2,3-diphenyl-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C21H14O3/c22-13-16-17(23)11-12-18-20(16)19(14-7-3-1-4-8-14)21(24-18)15-9-5-2-6-10-15/h1-13,23H

InChI Key

HAWWNWBKOJPAEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=C(C=C3)O)C=O)C4=CC=CC=C4

Origin of Product

United States

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